Chloroethene;propane-1,2-diol;prop-2-enoic acid
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Overview
Description
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. This compound is known for its unique properties, which make it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves the polymerization of 2-propenoic acid monoester with 1,2-propanediol and chloroethene. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is carefully monitored to maintain the quality and consistency of the polymer. The raw materials, including 2-propenoic acid monoester with 1,2-propanediol and chloroethene, are fed into the reactor, where they undergo polymerization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the polymer.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the polymer.
Substitution: This reaction involves the replacement of one functional group in the polymer with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems due to its unique polymeric properties.
Industry: Used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene involves its interaction with various molecular targets. The polymer can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions are facilitated by the functional groups present in the polymer, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, monoester with 1,2-propanediol, polymer with α-[4-(ethenyloxy) butyl]-ω-hydroxypoly (oxy-1,2-ethanediyl) and 2,5-furandione .
- 2-Propenoic acid, monoester with 1,2-propanediol, polymer with (chloromethyl)oxirane, dihydro-2,5-furandione and 4,4-(1-methylethylidene)bisphenol .
Uniqueness
What sets 2-propenoic acid, monoester with 1,2-propanediol, polymer with chloroethene apart from similar compounds is its unique combination of properties, including its ability to form strong, stable bonds and its versatility in various applications. This makes it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
57495-45-1 |
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Molecular Formula |
C8H15ClO4 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
chloroethene;propane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C3H8O2.C3H4O2.C2H3Cl/c1-3(5)2-4;1-2-3(4)5;1-2-3/h3-5H,2H2,1H3;2H,1H2,(H,4,5);2H,1H2 |
InChI Key |
PDRKSFGZAKDAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C=CC(=O)O.C=CCl |
Related CAS |
57495-45-1 |
Origin of Product |
United States |
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